Methyl 4-({[(6-{[(pyridin-2-ylsulfanyl)acetyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
METHYL 4-[2-({6-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound that features a benzothiazole core, a pyridine ring, and multiple amide linkages
Preparation Methods
The synthesis of METHYL 4-[2-({6-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds such as 2-(pyridin-2-ylsulfanyl)acetamide and 6-(2-(pyridin-2-ylsulfanyl)acetamido)-1,3-benzothiazole. These intermediates are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or varying temperature and pressure conditions .
Chemical Reactions Analysis
METHYL 4-[2-({6-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide or thiazole positions.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Scientific Research Applications
METHYL 4-[2-({6-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of METHYL 4-[2-({6-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Properties
Molecular Formula |
C24H20N4O4S3 |
---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
methyl 4-[[2-[[6-[(2-pyridin-2-ylsulfanylacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H20N4O4S3/c1-32-23(31)15-5-7-16(8-6-15)26-21(30)14-34-24-28-18-10-9-17(12-19(18)35-24)27-20(29)13-33-22-4-2-3-11-25-22/h2-12H,13-14H2,1H3,(H,26,30)(H,27,29) |
InChI Key |
WMRKSFWMZGGQBT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=CC=CC=N4 |
Origin of Product |
United States |
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